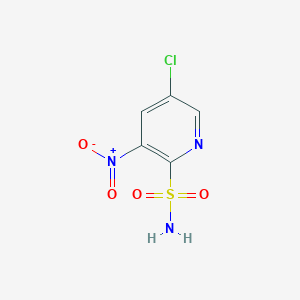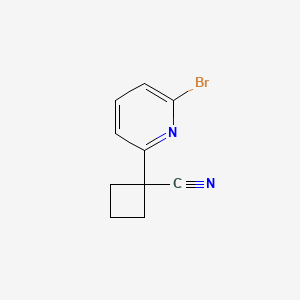![molecular formula C7H13N B13534325 (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbicyclo[111]pentan-1-yl)methanamine is a chemical compound with the molecular formula C7H13N It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the methyl group: The methyl group is introduced at the 3-position of the bicyclo[1.1.1]pentane core through a selective alkylation reaction.
Amination: The final step involves the introduction of the methanamine group at the 1-position. This can be done through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production methods for (3-Methylbicyclo[11
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The unique bicyclic structure can be utilized in the design of new materials with specific mechanical or electronic properties.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the methyl and methanamine groups.
(3-Methylbicyclo[1.1.1]pentane): Similar structure but lacks the methanamine group.
(1-Aminobicyclo[1.1.1]pentane): Similar structure but lacks the methyl group.
Uniqueness
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the strained bicyclic core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-7(3-6,4-6)5-8/h2-5,8H2,1H3 |
Clé InChI |
YAVCPXDRMKSCTP-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)





![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)






